molecular formula C13H15NO3S3 B2912881 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448071-16-6

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2912881
CAS No.: 1448071-16-6
M. Wt: 329.45
InChI Key: STXUHMCAGDGPQS-UHFFFAOYSA-N
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Description

Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .

Scientific Research Applications

Biocatalysis in Drug Metabolism
Biocatalysis using microbial systems has been applied to the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. For instance, LY451395, a potent AMPA receptor potentiator, was metabolized using Actinoplanes missouriensis, producing several mammalian metabolites. This approach supports the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, offering a method to generate sufficient amounts of metabolites for research purposes M. Zmijewski et al., 2006.

Antibacterial Activity of Heterocyclic Compounds
Research into novel heterocyclic compounds containing a sulfonamido moiety has demonstrated significant antibacterial properties. These compounds, synthesized through reactions involving ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, have shown high activities against various bacterial strains, illustrating the potential of sulfonamides in developing new antibacterial agents M. E. Azab et al., 2013.

Ocular Hypotensive Activity
Benzo[b]thiophene-2-sulfonamide derivatives have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, useful in glaucoma treatment. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown to be potent ocular hypotensive agents, highlighting the role of sulfonamides in developing therapeutic agents for eye conditions S. Graham et al., 1989.

Enantioselective Organocatalysis
Novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been used as organocatalysts in the enantioselective synthesis of cyclopropane products. This research demonstrates the utility of sulfonamides in facilitating chemical reactions with high enantiomeric excess, contributing to the synthesis of complex organic compounds Antti Hartikka et al., 2007.

Future Directions

Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . Future research may continue to explore the synthesis of new thiophene derivatives and their potential applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S3/c15-13(10-5-6-10,11-3-1-7-18-11)9-14-20(16,17)12-4-2-8-19-12/h1-4,7-8,10,14-15H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXUHMCAGDGPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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